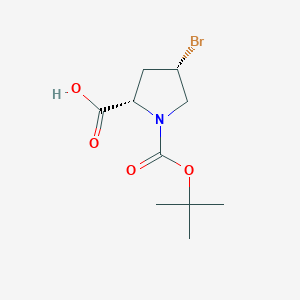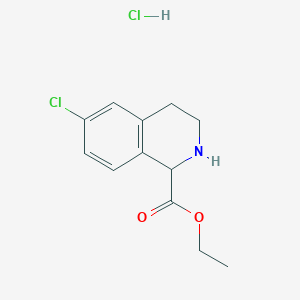
Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride
説明
Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride (ETC) is an organic compound that is widely used in scientific research. It is a versatile molecule that can be used in a variety of laboratory experiments and is known for its unique properties. ETC has been used in various fields such as chemistry, biology, and pharmacology. It has been studied extensively in order to understand its biochemical and physiological effects and its potential therapeutic applications.
科学的研究の応用
New Isoquinoline Ring Synthesis
Ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, when treated with Li2PdCl4, undergoes cyclopalladation at C(6). This process leads to a sequence constituting a new synthesis of the isoquinoline ring, with functionalized substituents at C(3) and C(4) (Barr, Dyke, & Quessy, 1983).
Synthesis and Antiviral Activity
Compounds including 6-hydroxy-1-methyl-7-pyridin-3-yl-4,5-dihydropyrrolo[4,3,2-de]isoquinolin-3(1H)-ones were synthesized and their antiviral activity was studied. However, they were not notably active against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV) (Ivashchenko et al., 2014).
Analgesic and Spasmolytic Properties
Substituted 1-methyl-3,4-dihydro-isoquinolines were converted to compounds showing interesting analgesic and spasmolytic properties, especially those containing a halogenated phenylethyl group (Brossi, Besendrof, Pellmont, Walter, & Schinder, 1960).
Reactions with Nitrogen-Centered Nucleophiles
Ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates reacted with active nitrogen-centered nucleophiles, resulting in the opening of the pyrrole ring and the formation of various compounds (Surikova, Mikhailovskii, Polygalova, & Vakhrin, 2008).
Synthesis of New Substituted Acetamide Derivatives
Ethyl 6′,7′-dimethoxy-3′Н-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxylate was used to synthesize dihydroisoquinoline carboxamides, leading to new substituted amino- and sulfanylamides of tetrahydroisoquinoline series (Aghekyan & Panosyan, 2016).
X-ray Crystal Structure Analysis
Ethyl 2-amino-1-oxo-inden-3-carboxylate's structure was confirmed by X-ray crystallographic analysis, providing insights into its chemical structure (Kirby, Mcguigan, Mackinnon, & Mallinson, 1985).
Antibacterial Agents
Ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives was studied for potential antibacterial applications. The compounds showed moderate antibacterial activity (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
Synthesis of Novel Quinones
The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides, a new class of quinones, was reported, expanding the range of known quinone compounds (Jacobs, Deblander, Kesteleyn, Tehrani, & Kimpe, 2008).
特性
IUPAC Name |
ethyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11;/h3-4,7,11,14H,2,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFNCZWJHGMHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate](/img/structure/B1446401.png)
![Thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1446402.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B1446403.png)

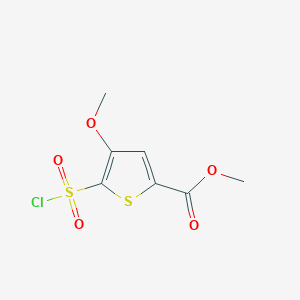
![1-Acetyl-6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1446407.png)
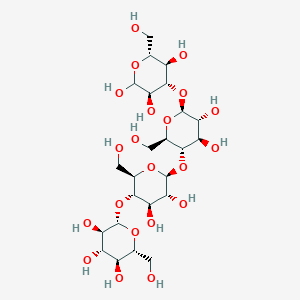
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1446411.png)

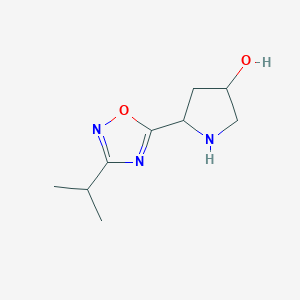
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1446416.png)
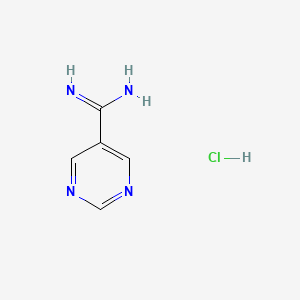
amino}acetic acid](/img/structure/B1446419.png)
